molecular formula C8H12N2O2S B12277714 [[4-(Methylsulfonyl)phenyl]methyl]hydrazineHClsalt

[[4-(Methylsulfonyl)phenyl]methyl]hydrazineHClsalt

Cat. No.: B12277714
M. Wt: 200.26 g/mol
InChI Key: UYRIBXKXTUQSLW-UHFFFAOYSA-N
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Description

It is a crystalline powder that is soluble in water and has a melting point of 202°C . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of [4-(Methylsulfonyl)phenyl]methyl]hydrazineHClsalt involves several steps. One common method is the reaction of p-methylsulfonyl acetophenone with 4-un/substituted phenylhydrazine hydrochloride under Fischer indole synthesis conditions . This reaction yields indole derivatives, which can be further converted to other derivatives using various chemical reactions.

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure efficient production.

Chemical Reactions Analysis

[4-(Methylsulfonyl)phenyl]methyl]hydrazineHClsalt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .

For example, the compound can be oxidized to form sulfone derivatives or reduced to form sulfoxide derivatives. Substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives. These reactions are typically carried out under controlled conditions to achieve the desired products.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is used to study the effects of sulfonyl groups on biological systems.

In the industry, [4-(Methylsulfonyl)phenyl]methyl]hydrazineHClsalt is used in the production of pharmaceuticals and other chemical products. Its unique chemical properties make it a valuable compound for various research and industrial applications.

Mechanism of Action

The mechanism of action of [4-(Methylsulfonyl)phenyl]methyl]hydrazineHClsalt involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . This inhibition leads to reduced production of inflammatory mediators, thereby exerting anti-inflammatory effects.

Additionally, the compound’s sulfonyl group can interact with various biological molecules, leading to changes in their activity and function. These interactions are crucial for its antimicrobial and other biological effects.

Comparison with Similar Compounds

[4-(Methylsulfonyl)phenyl]methyl]hydrazineHClsalt is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include 2-(4-methylsulfonyl phenyl) indole derivatives and 2-(4-(methylsulfonyl) phenyl) benzimidazoles . These compounds also exhibit antimicrobial and anti-inflammatory activities but differ in their chemical structures and specific biological effects.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

(4-methylsulfonylphenyl)methylhydrazine

InChI

InChI=1S/C8H12N2O2S/c1-13(11,12)8-4-2-7(3-5-8)6-10-9/h2-5,10H,6,9H2,1H3

InChI Key

UYRIBXKXTUQSLW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CNN

Origin of Product

United States

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